Ethanol, 2-((bis(2-chloroethyl)amino)oxy)-, methanesulfonate
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Overview
Description
Preparation Methods
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: The compound can act as a catalyst in certain biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy required. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Properties
CAS No. |
92277-41-3 |
---|---|
Molecular Formula |
C7H15Cl2NO4S |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminooxy]ethyl methanesulfonate |
InChI |
InChI=1S/C7H15Cl2NO4S/c1-15(11,12)14-7-6-13-10(4-2-8)5-3-9/h2-7H2,1H3 |
InChI Key |
RRIKBKDREONKNX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCON(CCCl)CCCl |
Origin of Product |
United States |
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